Cephaeline Hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cephaeline Hydrobromide is a natural alkaloid extracted from the roots of the Cephaelis ipecacuanha plant. It has been traditionally used as an emetic and expectorant in medicine. Recently, it has garnered attention for its potential therapeutic applications in various fields of research, including medical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cephaeline Hydrobromide can be synthesized through the methylation of cephaeline. The process involves dissolving cephaeline in methanol and reacting it with hydrobromic acid to form this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced by extracting cephaeline from the Cephaelis ipecacuanha plant roots, followed by its methylation and subsequent reaction with hydrobromic acid. The process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Cephaeline Hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

Target Interaction

Cephaeline Hydrobromide primarily targets the eukaryotic ribosome , specifically binding to the E-tRNA binding site on the small subunit. This interaction inhibits the translocation process during protein synthesis, effectively disrupting cellular functions that depend on protein production.

Biochemical Pathways

The compound influences several crucial biochemical pathways, notably the protein synthesis pathway . By inhibiting ribosomal activity, cephaeline impacts various cellular processes including cell proliferation and apoptosis.

Pharmacokinetics

Following oral administration, maximum plasma levels of tritium-labeled cephaeline are reached between 2.00 to 3.33 hours. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, leading to various metabolites that may also exhibit biological activity.

Applications in Scientific Research

This compound has a wide range of applications across different scientific disciplines:

Pharmacological Applications

- Antiviral Activity : Studies have demonstrated that cephaeline exhibits antiviral properties against various pathogens, including coronaviruses. It has been shown to inhibit SARS-CoV-2 proliferation with an IC50 of approximately 0.0123 µM, indicating its potential as a therapeutic agent against viral infections.

- Cancer Research : Its cytotoxic effects make it a candidate for further exploration in cancer treatment protocols. In laboratory studies, cephaeline significantly inhibited cell viability in mucoepidermoid carcinoma cells through apoptosis induction via caspase activation pathways .

Biological Studies

- Cellular Effects : Research indicates that cephaeline exhibits cytotoxic effects on various cancer cell lines, reducing cellular viability by over 60% with an IC50 value of less than 3 µg/mL. It also induces histone H3 acetylation, which is associated with gene expression regulation and may contribute to its anticancer properties.

- Metabolic Pathways : The compound is involved in several metabolic pathways and is metabolized by cytochrome P450 enzymes into various metabolites like 9-O-demethylemetine and 10-O-demethylemetine.

Industrial Applications

- Pharmaceutical Production : Cephaeline is utilized in the production of pharmaceuticals and as a research chemical in various industrial applications due to its unique molecular interactions and potential therapeutic benefits.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, cephaeline was tested against SARS-CoV-2. Results indicated a significant reduction in viral load in treated cells compared to controls, supporting its potential use as an antiviral treatment.

Case Study 2: Cancer Cell Viability

A study involving mucoepidermoid carcinoma cells demonstrated that cephaeline significantly inhibited cell viability and induced apoptosis through caspase activation pathways. These findings suggest its utility in developing targeted therapies for specific cancer types .

Mecanismo De Acción

Cephaeline Hydrobromide exerts its effects by binding to specific molecular targets. It binds to the E-tRNA binding site on the small subunit of the eukaryotic ribosome, forming a stacking interaction with G889 of 18S rRNA and L132 of the protein uS11. This interaction disrupts protein synthesis, leading to its pharmacological effects .

Comparación Con Compuestos Similares

Emetine Hydrochloride: Another alkaloid derived from the same plant, used for similar medicinal purposes.

Cephaeline Hydrochloride: A closely related compound with similar pharmacological properties.

Comparison: Cephaeline Hydrobromide is unique in its specific binding interactions and its potential therapeutic applications. While Emetine Hydrochloride and Cephaeline Hydrochloride share similar uses, this compound’s distinct molecular interactions make it a valuable compound for targeted research and therapeutic applications .

Actividad Biológica

Cephaeline hydrobromide is an alkaloid derived from the plant Cephaelis ipecacuanha, known for its various biological activities, particularly its effects on cellular processes and potential therapeutic applications. This article explores the compound's mechanisms of action, biochemical properties, pharmacokinetics, and its implications in medical research.

Target of Action

this compound primarily targets the eukaryotic ribosome , specifically binding to the E-tRNA binding site on the small subunit. This interaction inhibits the translocation process during protein synthesis, effectively disrupting cellular functions that rely on protein production.

Biochemical Pathways

The compound influences several biochemical pathways, notably the protein synthesis pathway , which is crucial for cell growth and function. By inhibiting ribosomal activity, cephaeline impacts various cellular processes, including cell proliferation and apoptosis.

Pharmacokinetics

Absorption and Distribution

Following oral administration, maximum plasma radioactivity levels of tritium-labeled cephaeline are observed between 2.00 to 3.33 hours. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, leading to various metabolites that may also exhibit biological activity.

Tissue Accumulation

this compound tends to accumulate in specific tissues such as the liver and lungs, where it exerts its biological effects. This distribution pattern is significant for its therapeutic applications in respiratory conditions.

Cellular Effects

Cytotoxicity and Apoptosis

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In a study screening 54 natural compounds, cephaeline was found to reduce cellular viability by over 60%, with an IC50 value of less than 3 µg/mL . This suggests a potent apoptotic action that could be harnessed in cancer therapies.

Histone Acetylation

The compound has been shown to induce histone H3 acetylation, a modification associated with gene expression regulation. This activity may contribute to its anticancer properties by altering the expression of genes involved in cell cycle regulation and apoptosis.

Research Applications

This compound has several applications in scientific research:

- Antiviral Activity : Studies have demonstrated that cephaeline exhibits antiviral properties against various pathogens, including coronaviruses. It has been shown to inhibit SARS-CoV-2 proliferation with an IC50 of approximately 0.0123 µM, indicating its potential as a therapeutic agent against viral infections .

- Cancer Research : Its cytotoxic effects make it a candidate for further exploration in cancer treatment protocols. The ability to induce apoptosis in cancer stem cells highlights its potential role in targeting resistant cancer phenotypes .

- Pharmacological Studies : Cephaeline's historical use as an antitussive and in treating respiratory conditions underscores its relevance in modern pharmacological research .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against SARS-CoV-2. The results indicated a significant reduction in viral load in treated cells compared to controls, supporting its potential use as an antiviral treatment .

Case Study 2: Cancer Cell Viability

A study involving mucoepidermoid carcinoma cells demonstrated that this compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways. These findings suggest its utility in developing targeted therapies for specific cancer types .

Summary Table of Biological Activities

Propiedades

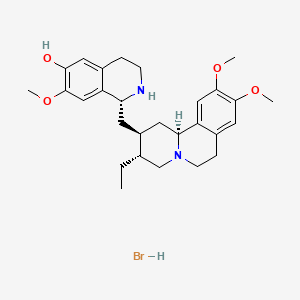

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4.BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;1H/t17-,20-,23+,24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMINJYRRSNHIAA-QJAXAJGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.